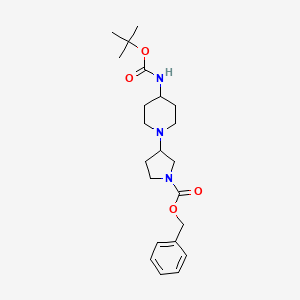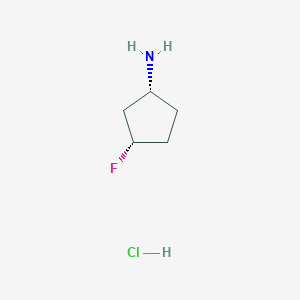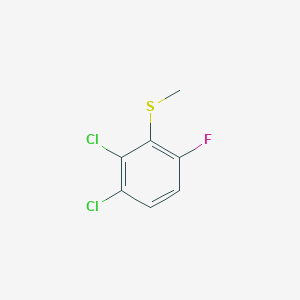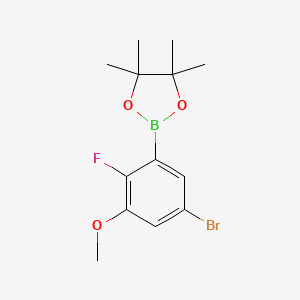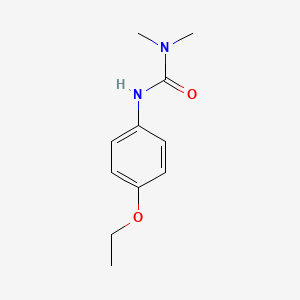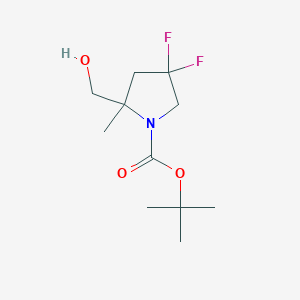
tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 317354-91-9 . It has a molecular weight of 237.25 and its IUPAC name is tert-butyl 4,4-difluoro-2-(hydroxymethyl)-1-pyrrolidinecarboxylate . The compound is typically stored at 4°C and has a physical form of oil .
Molecular Structure Analysis
The molecular formula of this compound is C10H17F2NO3 . The Inchi Code for the compound is 1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h7,14H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 293.4±40.0 °C and a predicted density of 1.21±0.1 g/cm3 . It also has a predicted pKa value of 14.77±0.10 .Scientific Research Applications
Environmental Remediation
Research has explored the use of tert-butyl compounds in environmental remediation, particularly in the decomposition of contaminants like Methyl tert-butyl ether (MTBE) using cold plasma technology. This approach demonstrates the potential of radio frequency (RF) plasma reactors in decomposing and converting environmental pollutants into less harmful compounds, suggesting a broader application for tert-butyl derivatives in pollution mitigation technologies (Hsieh et al., 2011).
Pharmaceutical Applications
In the pharmaceutical sector, tert-butyl compounds have been investigated for their role in drug synthesis and development. One study reviewed the synthetic routes of vandetanib, a tyrosine kinase inhibitor used in cancer treatment, highlighting the utility of tert-butyl derivatives in the synthesis of complex pharmaceuticals (Mi, 2015). This indicates the potential of tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate in facilitating the synthesis of novel therapeutics.
Industrial Processes
Tert-butyl compounds also find applications in industrial processes, such as the purification of fuel additives. For example, the separation of methanol from Methyl Tert-butyl Ether (MTBE) via pervaporation demonstrates the relevance of such compounds in enhancing fuel performance while reducing emissions (Pulyalina et al., 2020). This underscores the potential industrial applications of tert-butyl derivatives in improving process efficiency and environmental sustainability.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
tert-butyl 4,4-difluoro-2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-9(2,3)17-8(16)14-6-11(12,13)5-10(14,4)7-15/h15H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMWEMLYJCKYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

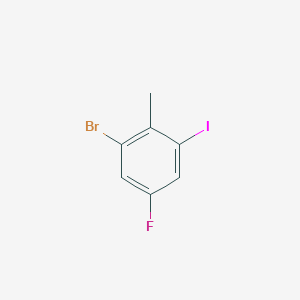
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B6314518.png)
![Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B6314524.png)
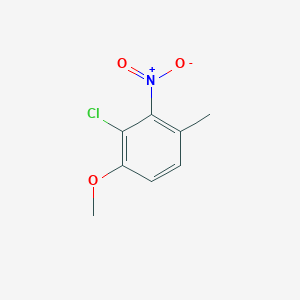
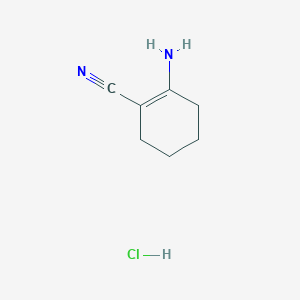
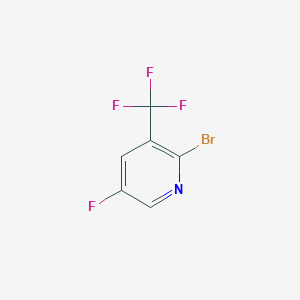
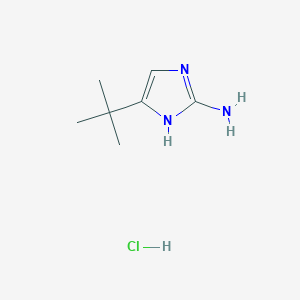
![2-(5-Oxo-6-oxa-4-azaspiro[2.4]heptan-4-yl)acetic acid](/img/structure/B6314558.png)

